4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid
Description
Properties
Molecular Formula |
C14H10Cl2N2O3 |
|---|---|
Molecular Weight |
325.1 g/mol |
IUPAC Name |
4-[(3,4-dichlorophenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-11-6-5-10(7-12(11)16)18-14(21)17-9-3-1-8(2-4-9)13(19)20/h1-7H,(H,19,20)(H2,17,18,21) |
InChI Key |
XHOWPNGFFOTJKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Step 1 : 4-Aminobenzoic acid reacts with 3,4-dichlorobenzoyl chloride in a basic medium (e.g., NaOH or pyridine) to form the corresponding amide.
-
Step 2 : Acidification of the reaction mixture precipitates the target compound.
Experimental Conditions
| Parameter | Value/Optimal Range | Source |
|---|---|---|
| Solvent | Ethanol, Water, or Toluene | |
| Temperature | 4–10°C (for initial reaction) | |
| Reaction Time | 2–6 hours | |
| Molar Ratio (Amine:Acyl Chloride) | 1:1–1:2 | |
| Yield | 70–86% |
Example Protocol :
-
Dissolve 4-aminobenzoic acid (1.0 eq) in 35% NaOH solution.
-
Add 3,4-dichlorobenzoyl chloride (1.1 eq) dropwise at 4–10°C.
-
Stir for 2–6 hours, then acidify with HCl to pH 2–3.
Two-Step Esterification and Coupling
This approach involves esterifying 4-aminobenzoic acid to its methyl or ethyl ester, followed by coupling with 3,4-dichlorobenzoyl chloride.
Reaction Mechanism
-
Step 1 : Esterification of 4-aminobenzoic acid with methanol or ethanol in the presence of H₂SO₄ or HCl.
-
Step 2 : Coupling of the ester with 3,4-dichlorobenzoyl chloride under mild conditions.
-
Step 3 : Hydrolysis of the ester to yield the free carboxylic acid.
Experimental Conditions
| Parameter | Value/Optimal Range | Source |
|---|---|---|
| Esterification Solvent | Methanol, Ethanol | |
| Coupling Temperature | 20–25°C | |
| Hydrolysis Conditions | NaOH (1–2 M) | |
| Yield | 60–75% |
Example Protocol :
-
React 4-aminobenzoic acid with methanol and H₂SO₄ to form methyl 4-aminobenzoate.
-
Treat the ester with 3,4-dichlorobenzoyl chloride in pyridine at 25°C.
-
Hydrolyze the intermediate with NaOH to obtain the target compound.
| Parameter | Value/Optimal Range | Source |
|---|---|---|
| Reducing Agent | Fe/HCl or H₂/Pd | |
| Reduction Temperature | 85–110°C | |
| Yield (Reduction Step) | 79–90% |
Example Protocol :
-
Reduce 4-nitrobenzoic acid with iron powder in HCl at 85°C.
-
Isolate 4-aminobenzoic acid and proceed with coupling as in Method 1.
Schotten-Baumann Reaction
This method leverages the reactivity of acid chlorides with amines in aqueous-organic biphasic systems.
Reaction Mechanism
-
Step 1 : 4-Aminobenzoic acid reacts with 3,4-dichlorobenzoyl chloride in a two-phase system (e.g., CH₂Cl₂/H₂O).
-
Step 2 : Phase separation and acidification yield the product.
Experimental Conditions
Example Protocol :
-
Dissolve 4-aminobenzoic acid in NaOH solution.
-
Stir with 3,4-dichlorobenzoyl chloride in CH₂Cl₂.
Comparative Analysis of Methods
The table below summarizes the efficiency and applicability of each method:
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Direct Coupling | 70–86 | High purity, simple workflow | Requires anhydrous conditions |
| Two-Step Esterification | 60–75 | Flexible for large-scale synthesis | Additional purification steps |
| Reduction of Nitro | 79–90 | Cost-effective | Multi-step process |
| Schotten-Baumann | 45–55 | Mild conditions | Lower yield compared to direct coupling |
Key Challenges and Optimization Strategies
-
Byproduct Formation : Over-reaction or side hydrolysis of acyl chloride can lead to carboxylic acid derivatives. Mitigation: Use excess amine or shorter reaction times.
-
Solubility Issues : Low solubility of intermediates in aqueous media. Solution: Employ polar aprotic solvents (e.g., DMF) or phase-transfer catalysts.
Spectroscopic and Analytical Data
FTIR :
¹H NMR (DMSO-d₆) :
Industrial and Research Applications
Chemical Reactions Analysis
Substitution Reactions
The aromatic rings in the compound undergo electrophilic or nucleophilic substitution , depending on the reagents. For example:
-
Halogenation : Reaction with halogens (e.g., chlorine, bromine) under specific conditions to introduce new substituents.
-
Nucleophilic attack : Substitution by hydroxide ions or amines, altering the benzoic acid or dichlorophenyl moieties .
Data Table: Substitution Reactions
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Electrophilic substitution | Halogens (e.g., Cl₂) | Halogenated derivatives | |
| Nucleophilic substitution | Hydroxide ions, amines | Substituted benzoic acid analogs |
Oxidation and Reduction
The compound participates in redox reactions , influencing its functional groups:
-
Oxidation : Use of agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form oxidized derivatives (e.g., quinones).
-
Reduction : Reagents such as lithium aluminum hydride (LiAlH₄) convert carbamoyl groups into amines.
Characterization Data : Post-reaction analysis often involves:
Cyclization Reactions
The compound can undergo intramolecular cyclization to form heterocycles, as observed in related derivatives:
-
Thiourea derivatives : Reaction with acetone to yield pyrimidine derivatives .
-
Thiazepin formation : Cyclodehydration via attack of nitrogen on carbonyl groups .
Mechanism Example :
-
Thiourea formation : Reaction of cinnamoyl isothiocyanate with 2-aminobenzoic acid.
-
Cyclization : Stirring in dry acetone for 10 hours forms 2-mercapto-4-oxopyrimidines .
Hydrolysis and Amidation
The benzoic acid moiety undergoes hydrolysis or amidation :
-
Hydrolysis : Conversion of esters to carboxylic acids under acidic or basic conditions .
-
Amidation : Reaction with amines to form amide derivatives, enhancing biological activity .
Biological Implications :
-
Enzyme inhibition : Derivatives exhibit activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
-
Antimicrobial properties : Certain analogs show inhibition of bacterial growth.
Structural Modifications
Functional groups in the compound enable diverse modifications:
-
Schiff base formation : Condensation with aldehydes to create imine derivatives .
-
Carbamate intermediates : Reaction with chloroformates for subsequent transformations .
Data Table: Structural Modifications
| Modification Type | Reagents | Products | Source |
|---|---|---|---|
| Schiff base formation | Aldehydes (e.g., salicylaldehyde) | Imine derivatives | |
| Carbamate formation | Chloroformates | Carbamate intermediates |
Characterization Techniques
Post-reaction analysis employs:
-
1H-NMR : Detection of NH, COOH, and aromatic proton signals .
-
13C-NMR : Identification of carbonyl carbons (e.g., δ ~169 ppm) .
-
HRMS : Confirmation of molecular weight and isotopic composition .
Example NMR Data :
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of 4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid possess significant antibacterial and antifungal properties. In vitro studies show that these compounds can inhibit the growth of various pathogens, including Staphylococcus aureus and certain fungi. The minimum inhibitory concentrations (MIC) for some derivatives have been reported as low as 7.81 µM, indicating potent activity against a range of microbial strains .
1.2 Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in several studies. Its mechanism involves the inhibition of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases. Case studies have shown effective results in models of dermatitis and other inflammatory conditions .
1.3 Anticancer Potential
Recent investigations into the anticancer properties of this compound suggest that it may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Specific derivatives have shown IC50 values in the low micromolar range against cancer cell lines, indicating their potential as chemotherapeutic agents .
Cosmetic Applications
2.1 UV Protection
Due to its ability to absorb UV radiation, 4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid is utilized in sunscreen formulations. It serves as a UV filter that helps protect the skin from harmful solar radiation. Regulatory assessments have confirmed its safety and efficacy in cosmetic products .
2.2 Skin Conditioning Agent
The compound is also used in skin care products for its moisturizing properties. It can enhance skin hydration and improve overall skin texture, making it a valuable ingredient in lotions and creams.
Material Science Applications
3.1 Polymer Chemistry
In polymer science, derivatives of 4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid are explored as additives to improve the thermal stability and mechanical properties of polymers. They can act as plasticizers or stabilizers, enhancing the performance characteristics of polymeric materials .
3.2 Synthesis of Novel Materials
The compound can serve as a precursor for synthesizing novel materials with tailored properties. For instance, it has been used in the synthesis of metal complexes that exhibit unique catalytic activities or biocidal properties .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluate antibacterial effects | Compounds showed MIC values ≤ 7.81 µM against Staphylococcus aureus |
| Anti-inflammatory Research | Assess anti-inflammatory effects | Significant reduction in pro-inflammatory cytokines observed |
| Anticancer Evaluation | Investigate anticancer potential | Derivatives exhibited IC50 values between 10-20 µM against various cancer cell lines |
Mechanism of Action
The mechanism of action of 4-{[(3,4-dichloroanilino)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the dichloroanilino group enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3- vs. 4-Substituted Benzoic Acid Derivatives
A positional isomer of the target compound, 3-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoic acid, differs only in the placement of the carbamoyl urea group on the benzoic acid ring (meta instead of para position). This minor structural variation can significantly alter physicochemical properties such as solubility, crystal packing, and intermolecular interactions. For example:
| Property | 4-Substituted Isomer | 3-Substituted Isomer |
|---|---|---|
| Molecular Formula | C₁₄H₁₀Cl₂N₂O₃ | C₁₄H₁₀Cl₂N₂O₃ |
| Position on Benzoic Acid | Para | Meta |
| Potential Bioactivity | Not reported | Not reported |
Key Insight : Positional isomers may exhibit divergent biological activities due to differences in steric hindrance or binding site compatibility.
Substituent Variations on the Carbamoyl Group
The nature of the substituent on the carbamoyl moiety profoundly influences electronic and steric properties:
Hydroxy/Benzyloxy vs. 3,4-Dichlorophenyl Substituents
- 4-{[(Hydroxy)carbamoyl]amino}benzoic acid (13) and 4-{[(benzyloxy)carbamoyl]amino}benzoic acid (7): These derivatives replace the 3,4-dichlorophenyl group with hydroxyl or benzyloxy groups.
- 3,4-Dichlorophenyl Substituent : The electron-withdrawing chlorine atoms enhance lipophilicity and may improve membrane permeability compared to hydroxyl or benzyloxy groups.
Thiadiazole-Containing Analogs
Compound 4-[(5-((3,4-difluorophenyl)carbamoyl)-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid incorporates a thiadiazole ring, which introduces additional hydrogen-bonding sites and rigidity.
Functional Group Additions: Nitro and Thio Substituents
Compounds 48 and 49 from feature nitro and thio groups on the benzene ring, which enhance electrophilicity and redox activity. These modifications correlate with antibacterial properties and improved metabolic stability:
Key Insight : Nitro and thio groups may enhance antibacterial efficacy but could also increase toxicity risks.
Natural Product Analogs
While the target compound is synthetic, natural benzoic acid derivatives like 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxybenzoic acid methyl ester (1) (isolated from Delphinium brunonianum) share structural motifs. The natural analog’s 3,4-dimethoxybenzoyl group offers contrasting electronic effects (electron-donating vs. electron-withdrawing Cl) and reduced acidity compared to the dichlorophenyl variant .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Weight | LogP* (Predicted) | Melting Point (°C) |
|---|---|---|---|
| 4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid | 325.15 | ~3.2 | Not reported |
| 4-{[(Benzyloxy)carbamoyl]amino}benzoic acid | 300.29 | ~2.8 | Not reported |
| 3-((4-((3,4-Dichlorophenyl)thio)...)benzoic acid (48) | 461.01 | ~4.1 | 222–224 |
*LogP values estimated using fragment-based methods.
Biological Activity
4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid, also known as 3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid, is an organic compound with notable biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C14H10Cl2N2O3
- Molecular Weight : 325.1 g/mol
- CAS Number : 196617-13-7
The compound features a benzoic acid moiety linked to a 3,4-dichlorophenyl group via a carbamoyl linkage. This structure is crucial for its biological interactions and activities.
Synthesis
The synthesis typically involves the reaction of 3,4-dichloroaniline with isocyanates to form the corresponding carbamate, which is then coupled with benzoic acid derivatives. Common solvents include dichloromethane or tetrahydrofuran, with catalysts like triethylamine to facilitate the reaction.
Antimicrobial Properties
Research indicates that compounds similar to 4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit bacterial growth and show promise against various pathogens .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may inhibit specific pathways involved in inflammation, potentially making it useful in treating inflammatory diseases .
Anticancer Potential
Several studies highlight the anticancer potential of compounds related to 4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid. For example, derivatives have demonstrated activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves interaction with cellular pathways that regulate cell survival and apoptosis.
The biological activity of 4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, influencing various biological processes including:
- Signal Transduction : The compound may modulate signaling pathways that are crucial for cell growth and survival.
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic processes, contributing to its antimicrobial and anticancer effects .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several carbamate derivatives against bacterial strains. The results indicated that certain derivatives exhibited IC50 values comparable to established antibiotics, suggesting potential for therapeutic use .
- Anticancer Activity : In vitro studies demonstrated that 4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid derivatives could significantly reduce the viability of cancer cells. Mechanistic studies revealed that these compounds induced apoptosis through the activation of caspase pathways .
- Anti-inflammatory Mechanisms : Research indicated that the compound could downregulate pro-inflammatory cytokines in cellular models of inflammation. This suggests its potential application in treating conditions characterized by excessive inflammation .
Summary Table of Biological Activities
Q & A
Basic: What synthetic routes are recommended for 4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling 3,4-dichloroaniline with a benzoic acid derivative via carbamoyl linkage. A common approach includes:
- Step 1: Reacting 4-aminobenzoic acid with phosgene or carbonyldiimidazole to form the isocyanate intermediate.
- Step 2: Coupling the intermediate with 3,4-dichloroaniline under inert conditions (e.g., dry THF or DMF) at 50–70°C for 6–12 hours .
- Optimization: Use a factorial design to test variables like solvent polarity, temperature, and catalyst (e.g., triethylamine). For example, DMF improves solubility but may require post-synthesis purification via recrystallization (ethanol/water) .
Basic: How can the structure and purity of this compound be characterized using spectroscopic and chromatographic methods?
Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC):
Advanced: How should enzyme inhibition assays be designed to evaluate this compound’s biological activity?
Answer:
- Assay Type: Fluorescence-based or colorimetric assays (e.g., NADH depletion for dehydrogenase inhibition).
- Controls: Include positive controls (known inhibitors) and vehicle controls (DMSO <1%).
- Dose-Response: Test concentrations from 1 nM to 100 µM to calculate IC50 values.
- Validation: Confirm specificity using knockout enzymes or competitive binding studies .
Advanced: How can contradictions in reported biological activities across studies be resolved?
Answer:
- Variable Analysis: Check differences in assay conditions (pH, temperature) or cell lines used. For example, esterase activity in liver microsomes may vary due to species-specific isoforms .
- Purity Verification: Re-analyze compound batches via HPLC and mass spectrometry to rule out degradation products .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .
Advanced: What computational approaches predict interactions between this compound and biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2). Focus on hydrogen bonding with active-site residues (e.g., Arg120) .
- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with activity data to predict modifications for enhanced potency .
Basic: What are the solubility and stability profiles of this compound under various experimental conditions?
Answer:
- Solubility: Sparingly soluble in water (<0.1 mg/mL); use DMSO or ethanol for stock solutions (10 mM).
- Stability: Stable at −20°C for >6 months. Avoid prolonged exposure to light or basic conditions (pH >8), which may hydrolyze the amide bond .
Advanced: How can factorial design optimize the synthesis yield and reproducibility?
Answer:
- Variables: Test temperature (50–80°C), solvent (DMF vs. THF), and catalyst concentration (0.1–1.0 eq).
- Design: Use a 2³ full factorial design to identify interactions. For example, higher temperatures in DMF may reduce reaction time but increase side products.
- Analysis: Response surface methodology (RSM) pinpoints optimal conditions (e.g., 65°C, 0.5 eq triethylamine in THF) .
Advanced: How does the electronic structure of the dichlorophenyl group influence reactivity and binding affinity?
Answer:
- Electron-Withdrawing Effect: The 3,4-dichloro substitution reduces electron density on the aromatic ring, enhancing hydrogen-bond acceptor strength of the amide carbonyl.
- Steric Effects: Chlorine atoms at positions 3 and 4 may restrict rotational freedom, stabilizing interactions with hydrophobic enzyme pockets (e.g., COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
